molecular formula C7H7BrFNO B7935072 2-Bromo-3-(2-fluoroethoxy)pyridine

2-Bromo-3-(2-fluoroethoxy)pyridine

Cat. No. B7935072
M. Wt: 220.04 g/mol
InChI Key: JIGVGJWRCLOING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(2-fluoroethoxy)pyridine is a useful research compound. Its molecular formula is C7H7BrFNO and its molecular weight is 220.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-(2-fluoroethoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-(2-fluoroethoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • High-Pressure Reactions : 2-Bromo-pyridines, among others, have been shown to react with dimethyl acetylenedicarboxylate under high pressure to form adducts like 9aH- and 4H-quinolizines (Matsumoto, Ikemi-Kono, & Uchida, 1978).

  • Intermediate for Biologically Active Compounds : The compound 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is an important intermediate for synthesizing various biologically active compounds, achieved through a multi-step synthesis process involving 2-bromo- and 2-fluoro-pyridines (Wang et al., 2016).

  • Nitrogen-Boron Coordination : Research on pyridoxaboroles, derived from simple halopyridines, highlights their use in creating unique coordination polymers and hydrogen-bonded chains, essential in structural chemistry (Steciuk et al., 2015).

  • Electrochemical Radical Cyclization : An improved method for the electrochemical radical cyclization of bromo acetals, applicable to a variety of bromo acetals under neutral conditions, has been developed using chloro(pyridine)cobaloxime(III) (Inokuchi et al., 1994).

  • Radiofluorination of Pyridines : Direct radiofluorination of pyridine N-oxides, including 2-bromo-pyridines, has been explored for the synthesis of meta fluorinated pyridines, with implications for pharmaceuticals and radiopharmaceuticals (Brugarolas et al., 2016).

properties

IUPAC Name

2-bromo-3-(2-fluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c8-7-6(11-5-3-9)2-1-4-10-7/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGVGJWRCLOING-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(2-fluoroethoxy)pyridine

Synthesis routes and methods

Procedure details

A mixture of 2-bromopyridin-3-ol 27 (0.1 mmol), 1-bromo-2-fluoroethane (0.2 mmol) and K2CO3 (0.4 mmol) in acetonitrile were stirred at refluxing for one day until TLC indicated that the reaction was complete, and then filter, dried and concentrated under reduce pressure. The crude product was purified with column chromatography to afforded 28 (yield, 68%). 1H NMR (CDCl3): δ 4.25-4.34 (m, 2H), 4.73-4.89 (m, 2H), 7.20-7.22 (m, 2H), 8.01 (s, 1H).
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
0.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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